molecular formula C17H18N4O5 B14034930 4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide

4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide

Cat. No.: B14034930
M. Wt: 358.3 g/mol
InChI Key: BIZKVMVUICQNBL-UHFFFAOYSA-N
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Description

4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindoline moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Isoindoline Moiety: This step involves the reaction of the piperidine derivative with a phthalic anhydride derivative under controlled conditions to form the isoindoline structure.

    Amidation Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(2,6-dioxopiperidin-3-yl)-3-fluorobenzamide
  • 4-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide

Uniqueness

4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide

InChI

InChI=1S/C17H18N4O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8,18H2,(H,19,22)(H,20,23,24)

InChI Key

BIZKVMVUICQNBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN

Origin of Product

United States

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